![molecular formula C18H14FN7O3 B2984991 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1203070-47-6](/img/structure/B2984991.png)
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Description
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H14FN7O3 and its molecular weight is 395.354. The purity is usually 95%.
BenchChem offers high-quality N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
High-Energy Materials Research
The [1,2,4]triazolo[4,3-b]pyridazine moiety is being explored for the development of low-sensitivity high-energy materials . This compound’s structure could be utilized in creating new materials with enhanced performance and reduced sensitivity to external stimuli, making it valuable for military and aerospace applications.
Antimicrobial Agents
Compounds with the [1,2,4]triazolo[4,3-b]pyridazine scaffold have shown promise as antimicrobial agents . The specific compound could be investigated for its efficacy against various bacterial strains, potentially leading to the development of new antibiotics.
Anticancer Research
The triazolopyridazine derivatives are known to exhibit anticancer activities . This compound could be synthesized and tested for its potential to inhibit cancer cell growth, contributing to the field of oncology.
Analgesic and Anti-inflammatory Applications
Derivatives of this compound class have been associated with analgesic and anti-inflammatory properties . Research into this compound could lead to new treatments for pain and inflammation-related disorders.
Enzyme Inhibition
The [1,2,4]triazolo[4,3-b]pyridazine derivatives are explored as enzyme inhibitors, targeting enzymes like carbonic anhydrase and cholinesterase . This compound could be a candidate for the development of drugs to treat conditions associated with enzyme dysregulation.
Antiviral Agents
Research has indicated that triazolopyridazine derivatives can have antiviral properties . This compound could be studied for its potential use in combating viral infections, adding to the arsenal of antiviral medications.
Antioxidant Properties
The structural features of triazolopyridazine derivatives suggest potential antioxidant activities . Investigating this compound for its ability to neutralize free radicals could have implications for treating oxidative stress-related diseases.
Antitubercular Agents
Given the biological activity of similar structures, this compound might be effective against tuberculosis . Research could focus on its application as an antitubercular agent, which is crucial in the fight against this persistent global health threat.
properties
IUPAC Name |
N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN7O3/c19-12-3-1-2-11(10-12)17-24-22-14-5-7-16(25-26(14)17)29-9-8-20-18(28)13-4-6-15(27)23-21-13/h1-7,10H,8-9H2,(H,20,28)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUCULLXDILOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=NNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
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